molecular formula C9H14ClN3O2 B11874507 4-(2-Methoxyethoxy)picolinimidamide hydrochloride CAS No. 1179359-73-9

4-(2-Methoxyethoxy)picolinimidamide hydrochloride

Katalognummer: B11874507
CAS-Nummer: 1179359-73-9
Molekulargewicht: 231.68 g/mol
InChI-Schlüssel: YDQIAKOWEWDGMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-Methoxyethoxy)picolinimidamide hydrochloride is a chemical compound with the molecular formula C9H14ClN3O2 and a molecular weight of 231.68 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

The synthesis of 4-(2-Methoxyethoxy)picolinimidamide hydrochloride involves several steps. One common method includes the reaction of 4-(2-methoxyethoxy)pyridine-2-carboximidamide with hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve controlled temperatures and specific solvents to ensure high yield and purity. Industrial production methods may involve bulk manufacturing processes, sourcing, and procurement of raw materials .

Analyse Chemischer Reaktionen

4-(2-Methoxyethoxy)picolinimidamide hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include nickel catalysts, alkyl halides, and other specific reagents depending on the desired reaction . The major products formed from these reactions vary based on the reaction conditions and the reagents used.

Wissenschaftliche Forschungsanwendungen

4-(2-Methoxyethoxy)picolinimidamide hydrochloride has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(2-Methoxyethoxy)picolinimidamide hydrochloride involves its role as a ligand in catalytic reactions. It interacts with nickel catalysts to facilitate cross-coupling reactions, enabling the formation of complex molecules . The molecular targets and pathways involved in these reactions are primarily related to the catalytic activity of nickel and the specific reaction conditions.

Vergleich Mit ähnlichen Verbindungen

4-(2-Methoxyethoxy)picolinimidamide hydrochloride can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific molecular structure, which provides distinct reactivity and applications in various fields of research.

Eigenschaften

CAS-Nummer

1179359-73-9

Molekularformel

C9H14ClN3O2

Molekulargewicht

231.68 g/mol

IUPAC-Name

4-(2-methoxyethoxy)pyridine-2-carboximidamide;hydrochloride

InChI

InChI=1S/C9H13N3O2.ClH/c1-13-4-5-14-7-2-3-12-8(6-7)9(10)11;/h2-3,6H,4-5H2,1H3,(H3,10,11);1H

InChI-Schlüssel

YDQIAKOWEWDGMK-UHFFFAOYSA-N

Kanonische SMILES

COCCOC1=CC(=NC=C1)C(=N)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.